Tris(triphenylsiloxy)vanadium oxide

Vue d'ensemble

Description

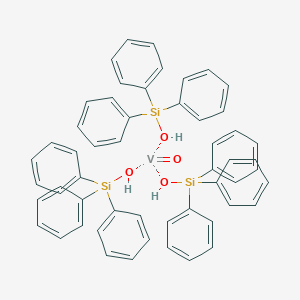

Tris(triphenylsiloxy)vanadium oxide, also known as oxotris(triphenylsilanolato)vanadium, is an organometallic compound with the molecular formula C54H45O4Si3V and a molecular weight of 893.13 g/mol . This compound is characterized by its solid form and melting point of 224-226°C . It is primarily used as a catalyst in various chemical reactions.

Méthodes De Préparation

The synthesis of tris(triphenylsiloxy)vanadium oxide typically involves the reaction of vanadium pentoxide (V2O5) with triphenylsilanol (Ph3SiOH) under specific conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or benzene. The mixture is heated to facilitate the reaction, resulting in the formation of this compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product.

Analyse Des Réactions Chimiques

Tris(triphenylsiloxy)vanadium oxide undergoes various types of chemical reactions, including:

Oxidation: It can act as an oxidizing agent in organic synthesis.

Reduction: It can be reduced under specific conditions to form lower oxidation state vanadium compounds.

Substitution: The triphenylsiloxy groups can be substituted with other ligands under appropriate conditions.

Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) and oxidizing agents like hydrogen peroxide (H2O2). The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Tris(triphenylsiloxy)vanadium oxide has a wide range of applications in scientific research, including:

Biology: Its catalytic properties are explored in biochemical reactions and processes.

Medicine: Research is ongoing to explore its potential use in medicinal chemistry for drug development.

Industry: It is used in industrial processes for the synthesis of complex organic molecules and materials.

Mécanisme D'action

The mechanism by which tris(triphenylsiloxy)vanadium oxide exerts its effects is primarily through its role as a catalyst. It facilitates chemical reactions by lowering the activation energy required for the reaction to proceed. The molecular targets and pathways involved depend on the specific reaction it is catalyzing. For example, in the Meyer-Schuster rearrangement, it activates the substrate, allowing for the rearrangement to occur more efficiently .

Comparaison Avec Des Composés Similaires

Tris(triphenylsiloxy)vanadium oxide can be compared with other similar organometallic compounds, such as:

- Tris(triphenylsilyl)chromate

- Tris(triphenylsilyl)rhenium

- Tris(triphenylsilyl)platinum

These compounds share similar structural features but differ in their metal centers, leading to variations in their catalytic properties and applications. This compound is unique due to its specific catalytic activity and stability under various reaction conditions .

Activité Biologique

Tris(triphenylsiloxy)vanadium oxide (TVO) is an organometallic compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article explores the biological activity of TVO, focusing on its mechanisms, pharmacological effects, and relevant research findings.

Overview of this compound

TVO is characterized by its unique structure, consisting of a vanadium atom coordinated to three triphenylsiloxy groups. This configuration influences its chemical reactivity and biological interactions. TVO has been primarily investigated for its catalytic properties in organic synthesis and its potential therapeutic roles in various health conditions, including diabetes and cancer .

Mechanisms of Biological Activity

The biological activity of TVO can be attributed to several mechanisms:

- Insulin Mimetic Effects : Vanadium compounds, including TVO, have been shown to mimic insulin action, enhancing glucose uptake in cells. This property makes them candidates for diabetes treatment .

- Antioxidant Properties : TVO exhibits antioxidant activity, which may protect cells from oxidative stress and inflammation, contributing to its potential therapeutic benefits .

- Modulation of Signaling Pathways : Research indicates that TVO can influence various signaling pathways involved in cell proliferation and survival, particularly through the modulation of protein kinases and phosphatases .

Diabetes Management

Several studies have highlighted the potential of vanadium compounds like TVO in managing diabetes. For instance, vanadate derivatives have been shown to improve insulin sensitivity and glucose metabolism in diabetic animal models. A study reported that administration of vanadate improved blood glucose levels in diabetic rats, suggesting a possible application for TVO in diabetes therapy .

Anticancer Activity

TVO has also been investigated for its anticancer properties. Research indicates that vanadium compounds can induce apoptosis (programmed cell death) in cancer cells. A specific study demonstrated that TVO inhibited the proliferation of human cancer cell lines by disrupting cellular signaling pathways associated with growth and survival .

Toxicological Considerations

While the therapeutic potential of TVO is promising, it is essential to consider its toxicological profile. Acute exposure to high concentrations of vanadium compounds has been associated with adverse effects such as lung inflammation and histological changes in animal models. The no-observed-adverse-effect level (NOAEL) for vanadium exposure has been established at 0.34–0.56 mg/m³ for inhalation . Understanding these toxicological aspects is crucial for evaluating the safety of TVO in clinical applications.

Table 1: Summary of Key Studies on this compound

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Diabetes | Improved glucose uptake in diabetic rats with vanadate treatment |

| Study 2 | Cancer | Induced apoptosis in human cancer cell lines; inhibited proliferation |

| Study 3 | Toxicology | NOAEL established at 0.34–0.56 mg/m³; lung inflammation observed at higher doses |

Propriétés

IUPAC Name |

hydroxy(triphenyl)silane;oxovanadium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H16OSi.O.V/c3*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15,19H;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKZUWDMQWHMBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O.O=[V] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H48O4Si3V | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90319734 | |

| Record name | Triphenylsilanol--oxovanadium (3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90319734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

896.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18822-50-9 | |

| Record name | Triphenylsilanol--oxovanadium (3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90319734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.